Ticagrelor, chemically known as (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a potent, oral, reversible, and direct-acting P2Y12 receptor antagonist. [, , ] It is used in medicine to prevent thrombosis in patients with acute coronary syndromes. [, , ]
The synthesis of Ticagrelor involves multiple steps and utilizes several intermediates. One of the key intermediates mentioned in the provided literature is (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate. [] This intermediate is used to build the cyclopentane ring system present in Ticagrelor. The synthesis process also involves the formation of the triazolo[4,5-d]pyrimidine core and its subsequent functionalization with the appropriate substituents. [, , ]
The synthesis of Ticagrelor and its intermediates involves various chemical reactions, including nucleophilic substitution, cyclization, and deprotection reactions. [, , ] The specific reaction conditions and reagents used in each step are crucial for obtaining the desired product with high yield and purity.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1